5-(4-Phenoxyphenyl)thiazol-2-amine
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Overview
Description
5-(4-Phenoxyphenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 5-(4-Phenoxyphenyl)thiazol-2-amine typically involves the reaction of 4-phenoxyaniline with thioamide under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or acetone .
Chemical Reactions Analysis
5-(4-Phenoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazole ring can be substituted at different positions using reagents like halogens or alkylating agents
Scientific Research Applications
5-(4-Phenoxyphenyl)thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, making it useful in drug discovery and development.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(4-Phenoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
5-(4-Phenoxyphenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:
4-Phenylthiazol-2-amine: Similar in structure but with different substituents, leading to variations in biological activity.
5-Phenyl-1,3-thiazolidine-2-thione: Another thiazole derivative with distinct chemical properties and applications.
5-(3-Pyridinyl)-1,3,4-thiadiazol-2-amine: A related compound with a different heterocyclic ring system
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12N2OS |
---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
5-(4-phenoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H12N2OS/c16-15-17-10-14(19-15)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-10H,(H2,16,17) |
InChI Key |
SSPNOCIYOXHSHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CN=C(S3)N |
Origin of Product |
United States |
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